Stearidonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

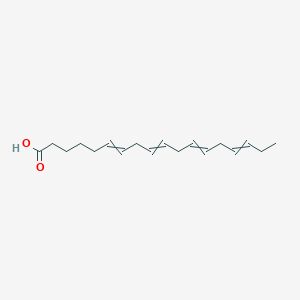

Stearidonic acid, also known as (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an omega-3 fatty acid. It is biosynthesized from alpha-linolenic acid by the enzyme delta-6-desaturase, which removes two hydrogen atoms. This compound is a precursor to eicosapentaenoic acid and is found in various natural sources such as the seed oils of hemp, blackcurrant, corn gromwell, and the cyanobacterium Spirulina .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Highly purified stearidonic acid can be prepared from echium oil via an enzymatic method combined with preparative high-performance liquid chromatography. The process involves two steps of enzymatic esterification using Candida rugosa lipase and Lipozyme RM IM from Rhizomucor miehei. Ethanol is used as an acyl receptor, and the conditions are optimized at 20°C with a 1:4 molar ratio of fatty acid to ethanol .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified crops, such as soybeans, which have been engineered to produce higher levels of this fatty acid. The European Food Safety Authority has approved a genetically modified soybean source for this compound production .

Análisis De Reacciones Químicas

Types of Reactions: Stearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor to eicosapentaenoic acid and can be converted through a series of desaturation and elongation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include enzymes like delta-6-desaturase and lipases. Conditions often involve specific temperatures and pH levels to optimize the reactions .

Major Products: The major products formed from the reactions of this compound include eicosapentaenoic acid and other long-chain polyunsaturated fatty acids .

Aplicaciones Científicas De Investigación

Stearidonic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other omega-3 fatty acids.

Industry: this compound is used in the production of dietary supplements and functional foods.

Mecanismo De Acción

Stearidonic acid exerts its effects primarily through its conversion to eicosapentaenoic acid. This conversion involves a series of desaturation and elongation reactions. The very long-chain omega-3 polyunsaturated fatty acids have a range of physiological roles, including optimal cell membrane structure and function. They also play a key role in preventing and treating various health conditions by influencing gene expression and intracellular signaling processes .

Comparación Con Compuestos Similares

- Alpha-linolenic acid

- Eicosapentaenoic acid

- Docosahexaenoic acid

- Gamma-linolenic acid

Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid, making it a valuable precursor in the biosynthesis of long-chain omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate, this compound provides a more direct pathway to eicosapentaenoic acid .

This compound stands out due to its higher efficiency in conversion to beneficial long-chain omega-3 fatty acids, making it a significant compound in both scientific research and industrial applications.

Propiedades

Número CAS |

111174-40-4 |

|---|---|

Fórmula molecular |

C12H13N3 |

Peso molecular |

0 |

Nombre IUPAC |

octadeca-6,9,12,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20) |

SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.